Sodium amminepentacyanoferrate(II) hydra TE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium amminepentacyanoferrate(II) hydra TE, also known as this compound, is a useful research compound. Its molecular formula is C5H5FeN6Na3O and its molecular weight is 289.95 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Spectral Properties and Reactivity

The binuclear complex anion μ-(p-benzoquinonediimine) bis(pentacyanoferrate(II)], derived from sodium amminepentacyanoferrate(II), exhibits notable spectral properties and reactivity. Its i.r. and u.v.-vis. spectra suggest a quinonediimine structure for the bridging ligand, indicating potential applications in the study of complex ion structures and reactivities. The dissociation behavior in aqueous solution further highlights its role in understanding the dynamics of such complexes (Cutín, E., Katz, N., Williams, P. A., & Aymonino, P. J., 1991).

Ligand Substitution and Spectroscopic Characterization

The preparation of substituted pentacyanoferrates(II) through ligand substitution of sodium amminepentacyanoferrate(II) has provided insights into the spectroscopic characterization of these complexes. The differences in isomer shifts between phosphine and phosphite complexes shed light on the π-acceptor capabilities of these ligands, offering a pathway for studying ligand effects on the electronic structure of metal complexes (Inoue, H., Sasagawa, M., Fluck, E., & Shirai, T., 1983).

Electrochemical Detection Applications

Sodium amminepentacyanoferrate(II) has been utilized in developing new qualitative electrochemical analytical tests, specifically for the detection of Nitrofural. This application demonstrates the potential of sodium amminepentacyanoferrate(II) in developing electrochemical sensors and analytic tests for various chemotherapeutic agents, showcasing its versatility beyond traditional spectroscopic and reactivity studies (Kolev, I., Ivanova, S., & Marinov, M. K., 2018).

Mössbauer Spectroscopy in Ligand Studies

The study of substituted pentacyanoferrates(II) containing monoprotonated diamines or nitrogenated heterocycles via Mössbauer spectroscopy offers valuable insights into the electronic properties of the ligands and their interaction with the metal center. This research provides a framework for understanding the effects of ligand electronic properties on the overall characteristics of metal complexes (Aymonino, P. J., Blesa, M., Olabe, J., & Frank, E., 1976).

Hydration Studies

Investigations into the hydration of sodium in water clusters have utilized sodium amminepentacyanoferrate(II) to study the effects of hydration on sodium ions and atoms. These studies are crucial for understanding the fundamental interactions between metal ions and water, contributing to broader research in solution chemistry and metal ion hydration (Barnett & Landman, 1993).

Propriétés

IUPAC Name |

trisodium;azane;iron(2+);pentacyanide;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CN.Fe.H3N.3Na.H2O/c5*1-2;;;;;;/h;;;;;;1H3;;;;1H2/q5*-1;+2;;3*+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWKEYGQPRLZKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

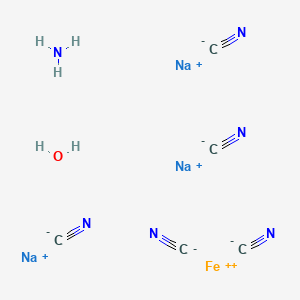

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N.O.[Na+].[Na+].[Na+].[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FeN6Na3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746113 |

Source

|

| Record name | Iron(2+) sodium cyanide--ammonia--water (1/3/5/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122339-48-4 |

Source

|

| Record name | Iron(2+) sodium cyanide--ammonia--water (1/3/5/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-methylpiperidin-3-yl)-6-naphthalen-1-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)